molecular formula C18H29N3O3 B2519325 N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide CAS No. 2361688-35-7

N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide

Cat. No.: B2519325
CAS No.: 2361688-35-7
M. Wt: 335.448
InChI Key: OZEXDUUJBOOEGB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide is a complex organic compound with a unique structure that includes two piperidine rings and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the piperidine rings. One common method involves the reaction of piperidine with acetic anhydride to form the acetamide group. The prop-2-enoyl group is then introduced through a reaction with a suitable acylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-(prop-2-yn-1-ylamino)acetamide: This compound has a similar structure but includes a prop-2-yn-1-yl group instead of the prop-2-enoyl group.

    Benzamide, N,N-dimethyl-: Another related compound with a benzamide structure.

Uniqueness

N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide is unique due to its dual piperidine rings and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

N,N-dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-4-16(22)20-11-7-15(8-12-20)18(24)21-9-5-14(6-10-21)13-17(23)19(2)3/h4,14-15H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEXDUUJBOOEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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